Polymer Viscosity: Bis(4-chlorophthalimide) vs. Bis(3-chlorophthalimide) in Polyimide Synthesis
In the nickel-catalyzed coupling polymerization of bis(chlorophthalimide)s, the use of bis(4-chlorophthalimide) monomers with bulky side substituents yields high molecular weight polymers, as evidenced by inherent viscosities ranging from 0.13 to 0.98 dL/g. In direct contrast, polymerization of the corresponding bis(3-chlorophthalimide) monomers results in low molecular weight polymers due to the formation of cyclic oligoimides [1]. This demonstrates that the 4-chloro isomer enables efficient polymer chain propagation, whereas the 3-chloro isomer is prone to terminating cyclization side reactions.
| Evidence Dimension | Polymer molecular weight / inherent viscosity |
|---|---|
| Target Compound Data | Bis(4-chlorophthalimide)s with bulky substituents: inherent viscosity range 0.13-0.98 dL/g (high molecular weight polymers) |
| Comparator Or Baseline | Bis(3-chlorophthalimide)s: low molecular weight polymers (cyclic oligoimides formed) |
| Quantified Difference | Qualitative difference in polymer chain growth (high vs. low molecular weight), viscosity range quantified for 4-isomer |
| Conditions | Nickel-catalyzed coupling polymerization in the presence of zinc and triphenylphosphine under mild conditions |
Why This Matters
For polymer chemists and material scientists, the choice of 4-chlorophthalimide over the 3-chloro isomer is critical for achieving high molecular weight polyimides, which directly impacts mechanical strength, thermal stability, and film-forming properties.
- [1] ACS Publications. (2003). Syntheses of Biphenyl Polyimides via Nickel-Catalyzed Coupling Polymerization of Bis(chlorophthalimide)s. Macromolecules, 36(15), 101021. View Source
